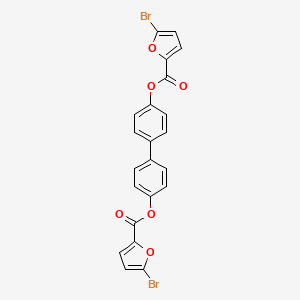![molecular formula C22H17N3O2 B10891260 N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B10891260.png)
N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-) It is synthesized through the condensation of hydrazides with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE typically involves the reaction of 4-cyanobenzaldehyde with 2-hydroxy-2,2-diphenylacetohydrazide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the condensation reaction, leading to the formation of the hydrazone product. The reaction can be represented as follows:
4-cyanobenzaldehyde+2-hydroxy-2,2-diphenylacetohydrazide→N’ 1 -[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound exhibits potential as an enzyme inhibitor and has been studied for its biological activity.
Medicine: Research has explored its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which N’~1~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying enzyme function and regulation.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’~1~-[(E)-1-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’~1~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE is unique due to the presence of the 4-cyanophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H17N3O2/c23-15-17-11-13-18(14-12-17)16-24-25-21(26)22(27,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,16,27H,(H,25,26)/b24-16+ |
InChI Key |
YJRDQGPEFJODNP-LFVJCYFKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=C(C=C3)C#N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=C(C=C3)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B10891180.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10891186.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(methoxymethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B10891189.png)
![3-chloro-N-[(1-methyl-1H-pyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10891195.png)
![4-[[(E)-2-cyano-3-[4-(3-fluorobenzoyl)oxy-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B10891196.png)
![5-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10891206.png)
![4-(1-ethyl-3-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B10891214.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10891223.png)
![N'-[(4-methylphenyl)sulfonyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B10891225.png)


![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10891243.png)
![ethyl {2-ethoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10891249.png)
![(5Z)-2-(4-bromoanilino)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10891261.png)
